![molecular formula C12H16Cl2O3 B1620845 2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene CAS No. 78830-79-2](/img/structure/B1620845.png)
2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene
Overview
Description
2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene, also known as diclosulam, is an herbicide used to control weeds in crops. It was first introduced in 2005 and has gained popularity due to its effectiveness against a wide range of weed species.
Mechanism of Action
Diclosulam works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This inhibition leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been found to have minimal toxicity to animals and humans. However, it can cause eye and skin irritation if it comes into contact with these areas. Diclosulam is rapidly metabolized and excreted from the body, with a half-life of less than 24 hours.
Advantages and Limitations for Lab Experiments
Diclosulam has several advantages for use in lab experiments. It is a potent herbicide that is effective against a wide range of weed species. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to its use. Diclosulam is not effective against all weed species, and its use can lead to the development of resistance in some plants. It is also important to use 2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene in a controlled environment, as it can be harmful to non-target plants.
Future Directions
There are several future directions for the study of 2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene. One potential area of research is the development of new formulations of 2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene that are more effective against resistant weed species. Another area of research is the study of 2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene's potential use in the treatment of cancer. Finally, there is a need for further research into the environmental impact of 2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene, particularly its effects on non-target plants and animals.
Conclusion:
In conclusion, 2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene is an effective herbicide that has gained popularity due to its effectiveness against a wide range of weed species. It works by inhibiting the enzyme acetolactate synthase, which is essential for the biosynthesis of certain amino acids. Diclosulam has minimal toxicity to animals and humans, but it can cause irritation if it comes into contact with the eyes or skin. There are several future directions for the study of 2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene, including the development of new formulations and the study of its potential use in the treatment of cancer.
Scientific Research Applications
Diclosulam has been extensively studied for its use as an herbicide. It has been found to be effective against a wide range of weed species, including those resistant to other herbicides. Diclosulam has also been studied for its potential use in the treatment of certain diseases, such as cancer.
properties
IUPAC Name |
2,4-dichloro-1-(2,2-diethoxyethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2O3/c1-3-15-12(16-4-2)8-17-11-6-5-9(13)7-10(11)14/h5-7,12H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEDUFZDANCCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=C(C=C(C=C1)Cl)Cl)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381902 | |
Record name | 2,4-dichloro-1-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(2,2-diethoxyethoxy)benzene | |
CAS RN |
78830-79-2 | |
Record name | 2,4-dichloro-1-(2,2-diethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-Dichlorophenoxy)acetaldehyde diethylacetal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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